molecular formula C20H22N2O B12907781 5-(Benzyloxy)-3-(piperidin-4-yl)-1H-indole CAS No. 189807-19-0

5-(Benzyloxy)-3-(piperidin-4-yl)-1H-indole

Cat. No.: B12907781
CAS No.: 189807-19-0
M. Wt: 306.4 g/mol
InChI Key: OQWMNQNOJRPMHR-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-3-(piperidin-4-yl)-1H-indole is a chemical compound of significant interest in medicinal chemistry and biological research. It features an indole scaffold substituted with a piperidine ring, a structural motif recognized for its relevance in drug discovery. This specific scaffold, the 3-piperidin-4-yl-1H-indole, has been identified as a novel antimalarial chemotype with demonstrated activity against drug-resistant and sensitive strains of Plasmodium falciparum . The piperidin-4-yl-indole core is known to be intolerant to many modifications, indicating the importance of its specific structure for biological activity . Furthermore, structurally similar indole derivatives incorporating a piperidine moiety have shown potent activity in oncology research, such as suppressing the Hedgehog (Hh) signaling pathway and inhibiting the growth of drug-resistant tumors . The benzyloxy substituent in this compound may influence its physicochemical properties and binding affinity, making it a valuable template for exploring new therapeutic areas. Researchers can utilize this compound as a key intermediate or building block in synthesizing more complex molecules, or as a pharmacological tool for probing biological pathways, particularly in infectious disease and cancer research. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

189807-19-0

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

IUPAC Name

5-phenylmethoxy-3-piperidin-4-yl-1H-indole

InChI

InChI=1S/C20H22N2O/c1-2-4-15(5-3-1)14-23-17-6-7-20-18(12-17)19(13-22-20)16-8-10-21-11-9-16/h1-7,12-13,16,21-22H,8-11,14H2

InChI Key

OQWMNQNOJRPMHR-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CNC3=C2C=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Benzyloxy 3 Piperidin 4 Yl 1h Indole and Analogues

Strategic Approaches to the 1H-Indole Core Synthesis

The formation of the indole (B1671886) ring is a foundational step in the synthesis of 5-(Benzyloxy)-3-(piperidin-4-yl)-1H-indole. Both classical and contemporary methods offer versatile pathways to construct this bicyclic heterocycle.

Several named reactions have become cornerstones of indole synthesis, each with unique advantages and substrate requirements. Their adaptability allows for the preparation of a wide array of substituted indoles.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for constructing the indole nucleus. wikipedia.orgnih.gov The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone. wikipedia.orgnih.gov Various Brønsted acids like hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid, as well as Lewis acids such as zinc chloride and boron trifluoride, can be employed as catalysts. wikipedia.orgmdpi.com

The mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. wikipedia.orgnih.gov A key step is the onlineorganicchemistrytutor.comonlineorganicchemistrytutor.com-sigmatropic rearrangement of the protonated enamine, leading to a diimine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. wikipedia.orgyoutube.com Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the indole ring. wikipedia.org

For the synthesis of a 5-benzyloxy substituted indole, a p-benzyloxyphenylhydrazine would be the required starting material. The choice of the carbonyl component is crucial for introducing the piperidin-4-yl group at the C3 position. A suitably protected 4-piperidone (B1582916) derivative can be reacted with the hydrazine (B178648) to form the necessary hydrazone intermediate.

Table 1: Key Features of the Fischer Indole Synthesis

Feature Description
Reactants Phenylhydrazine and an aldehyde or ketone
Conditions Acidic (Brønsted or Lewis acids), often with heating. organic-chemistry.org
Key Intermediate Phenylhydrazone, which rearranges to an enamine. wikipedia.org

| Mechanism Highlight | onlineorganicchemistrytutor.comonlineorganicchemistrytutor.com-sigmatropic rearrangement. wikipedia.org |

Recent modifications, such as the Buchwald modification, have expanded the scope of the Fischer synthesis by enabling the use of aryl bromides and hydrazones in a palladium-catalyzed cross-coupling reaction. wikipedia.org This provides an alternative route to the key N-arylhydrazone intermediates.

The Leimgruber–Batcho indole synthesis offers a popular and high-yielding alternative to the Fischer method, particularly because many of the required ortho-nitrotoluene starting materials are commercially available or readily prepared. wikipedia.org This two-step process begins with the formation of an enamine from an o-nitrotoluene, followed by a reductive cyclization to form the indole ring. wikipedia.orgyoutube.com

In the first step, the o-nitrotoluene is reacted with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a secondary amine like pyrrolidine. wikipedia.orgorgsyn.org This forms a β-nitroenamine, which often presents as an intensely red-colored compound due to its extended π-conjugation. wikipedia.org The subsequent step involves the reduction of the nitro group, which can be achieved using various reagents, including Raney nickel with hydrazine, palladium on carbon with hydrogen, or stannous chloride. wikipedia.org The resulting amino group then cyclizes onto the enamine, followed by elimination of the secondary amine to yield the indole. wikipedia.org

To synthesize a 5-benzyloxyindole (B140440) derivative, the starting material would be 4-benzyloxy-2-nitrotoluene. The Leimgruber-Batcho reaction itself typically yields an unsubstituted C3 position. Therefore, to introduce the piperidin-4-yl group, a subsequent functionalization step at the C3 position would be necessary.

A related approach involves the use of β-nitrostyrenes. These compounds can react with indoles in various ways. For instance, a novel two-step method for preparing 3-aminoindoles involves the reaction of an indole with nitrostyrene (B7858105) in the presence of phosphorous acid to form a spirocyclic isoxazole, which is then converted to the 3-aminoindole. mdpi.combohrium.comnih.gov This highlights the versatility of nitrostyrene-based routes in functionalizing the indole core.

Table 2: Comparison of Leimgruber-Batcho and Nitrostyrene Routes

Method Starting Materials Key Steps Notes
Leimgruber–Batcho o-nitrotoluene, formamide acetal, secondary amine Enamine formation, reductive cyclization. wikipedia.org High yields, mild conditions. wikipedia.org

| Nitrostyrene Route | Indole, nitrostyrene | Michael addition or cycloaddition. researchgate.net | Can be used to introduce substituents at the C3 position. |

The Reissert indole synthesis provides a pathway to indoles or substituted indoles starting from an ortho-nitrotoluene and diethyl oxalate. wikipedia.org The initial step is a condensation reaction to form an ethyl o-nitrophenylpyruvate. wikipedia.orgchemeurope.com This intermediate then undergoes a reductive cyclization, typically using zinc in acetic acid or through catalytic hydrogenation, to yield an indole-2-carboxylic acid. wikipedia.orgnih.gov This carboxylic acid can then be decarboxylated upon heating to give the final indole. wikipedia.org The Reissert synthesis is particularly useful for producing indoles with a carboxylic acid handle at the C2 position, which can be a valuable point for further modification.

The Bartoli indole synthesis is a powerful method for preparing substituted indoles, especially 7-substituted indoles, from ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.orgjk-sci.com The reaction requires at least three equivalents of the Grignard reagent and is often more successful with sterically bulky ortho substituents on the nitroarene. onlineorganicchemistrytutor.comwikipedia.org The proposed mechanism involves an initial addition of the Grignard reagent to the nitro group, followed by a onlineorganicchemistrytutor.comonlineorganicchemistrytutor.com-sigmatropic rearrangement. wikipedia.orgthieme-connect.com An advantage of the Bartoli synthesis is its ability to produce indoles that are substituted on both the carbocyclic and pyrrole (B145914) rings. wikipedia.org For instance, using a substituted vinyl Grignard reagent allows for the introduction of substituents at the C2 or C3 positions. jk-sci.com The use of an ortho-bromo directing group, which is later removed, has further expanded the scope of this reaction. wikipedia.org

Table 3: Overview of Reissert and Bartoli Syntheses

Synthesis Starting Materials Key Feature Primary Product
Reissert o-nitrotoluene, diethyl oxalate Forms an indole-2-carboxylic acid intermediate. wikipedia.orgresearchgate.net Indole or indole-2-carboxylic acid. wikipedia.org

| Bartoli | o-substituted nitroarene, vinyl Grignard reagent | Effective for 7-substituted indoles. wikipedia.orgthieme-connect.com | Substituted indoles. wikipedia.org |

The Nenitzescu indole synthesis, first reported in 1929, is a valuable method for preparing 5-hydroxyindole (B134679) derivatives. wikipedia.orgresearchgate.net The reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester. wikipedia.org The mechanism is believed to proceed via a Michael addition followed by a nucleophilic attack and subsequent elimination. wikipedia.org This synthesis is particularly relevant for producing precursors to compounds like this compound, as the resulting 5-hydroxy group can be readily converted to a benzyloxy group via Williamson ether synthesis.

The reaction conditions can be influenced by the choice of solvent, with polar solvents generally favoring the reaction. wikipedia.org A variety of substituents can be present on the benzoquinone starting material, including alkyl, methoxy, and halogen groups. wikipedia.orgwikipedia.org The versatility of the Nenitzescu synthesis makes it a key strategy for accessing the 5-hydroxyindole core, which is a common structural motif in many biologically important molecules. wikipedia.orgresearchgate.net

In addition to the classic named reactions, modern organometallic catalysis has introduced a host of powerful methods for indole synthesis. These techniques often offer milder reaction conditions, greater functional group tolerance, and novel pathways for constructing the indole ring.

Palladium-catalyzed reactions have been particularly prominent. The Larock indole synthesis , for example, is a heteroannulation reaction that combines an ortho-iodoaniline with a disubstituted alkyne to form the indole. nih.govwikipedia.org This method is highly versatile and avoids the need for a protecting group on the aniline (B41778) nitrogen. nih.gov The regioselectivity of the annulation is generally controlled by the steric bulk of the alkyne substituents. nih.gov

Other modern approaches include various intramolecular and intermolecular cyclization reactions. mdpi.com For instance, palladium-catalyzed intramolecular C-H amination can be used to form the indole ring. Transition metal-catalyzed cyclizations of unsaturated substrates, such as alkynes with nitrogen sources, have also become a significant strategy for preparing a wide range of N-heterocycles, including indoles. rsc.org These modern methods provide powerful tools for the synthesis of complex and highly functionalized indoles, including those with specific substitution patterns required for medicinal applications. thieme-connect.comorganic-chemistry.orgnih.gov

Annulation reactions, which involve the formation of a new ring onto an existing one, are also a key strategy. Acid-catalyzed annulation cascades, for example, can lead to the formation of polycyclic indole derivatives in a single step. acs.orgrsc.orgrsc.org

Table 4: List of Chemical Compounds

Compound Name
This compound
p-benzyloxyphenylhydrazine
4-piperidone
4-benzyloxy-2-nitrotoluene
N,N-dimethylformamide dimethyl acetal (DMF-DMA)
Pyrrolidine
Raney nickel
Hydrazine
Palladium on carbon
Stannous chloride
β-nitrostyrene
Phosphorous acid
ortho-nitrotoluene
Diethyl oxalate
Ethyl o-nitrophenylpyruvate
Zinc
Acetic acid
Indole-2-carboxylic acid
ortho-substituted nitroarenes
vinyl Grignard reagents
ortho-bromo
Benzoquinone
β-aminocrotonic ester
5-hydroxyindole
ortho-iodoaniline
Hydrochloric acid
Sulfuric acid
p-toluenesulfonic acid
Zinc chloride

Classic Indole Synthesis Reactions and their Adaptations for Substituted Indoles

Methods for Piperidine (B6355638) Ring Construction and Functionalization

The piperidine moiety is a crucial component of numerous biologically active compounds. Its synthesis can be achieved through various methods, including the reduction of pyridine (B92270) precursors and ring-closing reactions.

Catalytic Hydrogenation and Reduction of Pyridine Precursors

The catalytic hydrogenation of pyridines represents one of the most direct and economically efficient routes to piperidines. liv.ac.uk This transformation, however, can be challenging due to the aromatic stability of the pyridine ring and its potential to poison the catalyst. chemrxiv.orgrsc.org A variety of catalysts, both heterogeneous and homogeneous, have been developed to address these challenges.

Heterogeneous catalysts such as platinum oxide (PtO₂), rhodium on carbon (Rh/C), and palladium on carbon (Pd/C) are commonly employed for the complete reduction of pyridines to piperidines. rsc.orgresearchgate.net These reactions often necessitate high pressures and temperatures. researchgate.netnih.gov For instance, the hydrogenation of substituted pyridines has been successfully carried out using PtO₂ in glacial acetic acid under a hydrogen pressure of 50 to 70 bar. researchgate.net More recent advancements have focused on developing catalysts that operate under milder conditions. A rhodium oxide (Rh₂O₃) catalyst, for example, has been shown to effectively reduce a broad range of unprotected pyridines under mild conditions. rsc.org Similarly, an iridium(III) catalyst has been reported for the ionic hydrogenation of pyridines, which tolerates a wide array of reduction-sensitive functional groups. chemrxiv.org

Homogeneous catalysts offer an alternative, often with higher selectivity, though they can be more sensitive and expensive. liv.ac.uk Transfer hydrogenation, which uses a hydrogen donor like formic acid or ammonium (B1175870) formate (B1220265) instead of hydrogen gas, provides a safer and more practical option in a laboratory setting. liv.ac.ukorganic-chemistry.org For example, the rhodium complex [Cp*RhCl₂]₂ promoted by an iodide anion can efficiently catalyze the transfer hydrogenation of quaternary pyridinium (B92312) salts under mild conditions. liv.ac.uk Another approach involves the use of borane (B79455) catalysts for a metal-free transfer hydrogenation of pyridines, which can yield piperidines with good cis-selectivity. organic-chemistry.org

Electrocatalytic hydrogenation is an emerging green alternative that operates at ambient temperature and pressure. nih.gov Using a membrane electrode assembly with an anion-exchange membrane and a carbon-supported rhodium catalyst, pyridine has been quantitatively converted to piperidine. nih.gov

Catalyst SystemSubstrateKey Features
PtO₂ / H₂ (50-70 bar)Substituted PyridinesHigh pressure; effective for various substitutions. researchgate.net
Rh₂O₃ / H₂Unprotected PyridinesMild conditions; broad substrate scope. rsc.org
[Ir(III)] / H₂Functionalized PyridinesTolerates sensitive functional groups. chemrxiv.org
[Cp*RhCl₂]₂ / HCOOH-Et₃NQuaternary Pyridinium SaltsMild transfer hydrogenation. liv.ac.uk
B(C₆F₅)₃ / Ammonia BoranePyridinesMetal-free; cis-selective transfer hydrogenation. organic-chemistry.org
Rh/C / ElectrolysisPyridineAmbient temperature and pressure; green method. nih.gov

Intra- and Intermolecular Ring-Closing Reactions for Piperidine Formation

Ring-closing reactions provide a powerful strategy for the synthesis of the piperidine ring from acyclic precursors. These reactions can be broadly categorized into intramolecular and intermolecular processes.

Intramolecular Cyclization: In this approach, a single molecule containing both a nitrogen nucleophile and an electrophilic center undergoes cyclization to form the piperidine ring. nih.gov A variety of methods fall under this category, including:

Radical Cyclization: This involves the cyclization of a radical species onto a double or triple bond. For instance, the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates can lead to 2,4-disubstituted piperidines. organic-chemistry.org

Aza-Prins Cyclization: The reaction of a homoallylic amine with an aldehyde or epoxide, often promoted by a Lewis acid, can generate substituted piperidines. nih.gov

Metal-Catalyzed Cyclization: Transition metals like palladium and rhodium can catalyze the intramolecular hydroamination of unactivated alkenes, leading to the formation of piperidines. organic-chemistry.org For example, a palladium-catalyzed Wacker-type aerobic oxidative cyclization of alkenes can produce various nitrogen heterocycles, including piperidines. organic-chemistry.org

Reductive Amination: Intramolecular reductive amination of amino-aldehydes or amino-ketones is a common method for piperidine synthesis. nih.gov

Intermolecular Ring-Closing Reactions (Annulation): These reactions involve the combination of two or more components to construct the piperidine ring. A prominent example is the [5+1] annulation, where a five-atom component reacts with a one-atom component. nih.gov The reaction of 1,5-diols with amines, catalyzed by an iridium(III) complex, is an example of a hydrogen-borrowing [5+1] annulation that forms two new C-N bonds. nih.gov

Reaction TypeKey FeaturesExample Precursors
Intramolecular Radical CyclizationForms C-C bond7-substituted-6-aza-8-bromooct-2-enoates organic-chemistry.org
Intramolecular Aza-Prins CyclizationForms C-C and C-N bondsHomoallylic amines and aldehydes/epoxides nih.gov
Intramolecular HydroaminationForms C-N bondAmino-alkenes organic-chemistry.org
Intermolecular [5+1] AnnulationForms two C-N bonds1,5-diols and amines nih.gov

Stereoselective Synthesis of Substituted Piperidines

The control of stereochemistry is paramount in the synthesis of biologically active piperidines. Many synthetic strategies have been developed to achieve high levels of diastereoselectivity and enantioselectivity.

Diastereoselective Synthesis: The stereochemical outcome of hydrogenation and cyclization reactions can often be controlled. For instance, the catalytic hydrogenation of substituted pyridines can lead to specific diastereomers depending on the catalyst and reaction conditions. The reduction of 2,6-disubstituted pyridinium salts often yields the cis-piperidine as the major product. liv.ac.uk Similarly, iron-catalyzed thermodynamic equilibration of 2-alkenyl-6-substituted piperidines can provide enriched mixtures of the more stable cis-isomers. organic-chemistry.org In ring-closing reactions, the existing stereocenters in the acyclic precursor can direct the stereochemistry of the newly formed centers.

Enantioselective Synthesis: The asymmetric synthesis of piperidines can be achieved through several approaches:

Asymmetric Catalysis: Chiral catalysts can be used to induce enantioselectivity in hydrogenation and cyclization reactions. A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids and a pyridine derivative has been developed to produce 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to the corresponding piperidines. nih.govacs.org

Use of Chiral Auxiliaries: Chiral auxiliaries can be attached to the substrate to direct the stereochemical outcome of a reaction, after which the auxiliary is removed.

Starting from the Chiral Pool: Readily available enantiopure starting materials, such as amino acids, can be used to construct chiral piperidines. whiterose.ac.uk

A modular {[2+3]+1} approach has been described for the enantioselective synthesis of substituted piperidines, starting from chiral sulfinyl imines. nih.gov Furthermore, gold-catalyzed intramolecular hydroamination of allenes has been shown to produce vinyl piperidines with high enantiomeric excess. organic-chemistry.org

MethodStereocontrolKey Features
Catalytic HydrogenationDiastereoselectiveProduct stereochemistry depends on catalyst and substrate. liv.ac.uk
Asymmetric Reductive Heck ReactionEnantioselectiveRh-catalyzed reaction of arylboronic acids and pyridine derivatives. nih.govacs.org
Gold-Catalyzed HydroaminationEnantioselectiveAsymmetric synthesis of vinyl piperidines from allenes. organic-chemistry.org
Modular {[2+3]+1} ApproachEnantioselectiveStarts from chiral sulfinyl imines. nih.gov

Integration of Benzyloxy Moiety in Indole Synthesis

The benzyloxy group serves as a common protecting group for hydroxyl functionalities due to its stability and the relative ease of its removal. In the context of this compound, its introduction at the 5-position of the indole ring is a key synthetic step.

Methods for O-Benzylation of Phenolic Indole Precursors

The most straightforward method for introducing a benzyloxy group is through the Williamson ether synthesis, which involves the reaction of a phenoxide with a benzyl (B1604629) halide (e.g., benzyl bromide or benzyl chloride). In the context of indole synthesis, this O-benzylation is typically performed on a phenolic precursor to the indole ring. For example, 4-benzyloxyphenylhydrazine (B1269750) can be used as a starting material in the Fischer indole synthesis to generate 5-benzyloxyindoles.

Alternatively, the benzylation can be carried out on a pre-formed hydroxyindole. The reaction is typically performed in the presence of a base, such as potassium carbonate or sodium hydride, to deprotonate the phenolic hydroxyl group. The choice of solvent and reaction conditions is crucial to avoid N-benzylation of the indole nitrogen. The benzyloxy group is generally stable under a variety of reaction conditions used for further functionalization of the indole ring. clockss.org

Strategies for Introducing the Benzyloxy Group at Position 5 of the Indole Ring

Direct C-H benzylation of the indole ring is generally not a feasible strategy for introducing a benzyloxy group at the 5-position. Instead, the synthesis relies on the use of precursors that already contain the benzyloxy group at the desired position.

One common strategy involves starting with a commercially available or readily synthesized para-substituted benzene (B151609) derivative, such as p-benzyloxyaniline or p-benzyloxynitrobenzene. These precursors can then be elaborated into the final indole structure through various established indole syntheses, including:

Fischer Indole Synthesis: Reacting 4-benzyloxyphenylhydrazine with a suitable ketone or aldehyde (in this case, a precursor to the 3-(piperidin-4-yl) moiety) under acidic conditions.

Reissert Indole Synthesis: Condensation of o-nitro-p-benzyloxytoluene with diethyl oxalate, followed by reductive cyclization.

Leimgruber-Batcho Indole Synthesis: Starting from o-nitro-p-benzyloxytoluene, which is converted to an enamine that subsequently cyclizes to form the indole.

A specific example is the synthesis of 5-benzyloxy-3-methylindole, which can be prepared from a suitable precursor and subsequently used in further reactions. nih.gov The synthesis of the title compound would likely involve a Fischer indole synthesis between 4-benzyloxyphenylhydrazine and N-protected 4-piperidone, followed by deprotection and any necessary functional group manipulations.

Indole Synthesis MethodStarting Material ExampleKey Transformation
Fischer4-BenzyloxyphenylhydrazineAcid-catalyzed cyclization of a phenylhydrazone.
Reisserto-Nitro-p-benzyloxytolueneReductive cyclization of an o-nitrophenylpyruvic acid derivative.
Leimgruber-Batchoo-Nitro-p-benzyloxytolueneCyclization of an enamine.

Direct and Indirect Synthetic Routes to 3-(Piperidin-4-yl)-1H-indole Scaffolds

The construction of the 3-(piperidin-4-yl)-1H-indole scaffold is a key challenge in the synthesis of the title compound and its derivatives. Both direct and indirect approaches have been developed, each with its own set of advantages and limitations.

Coupling Reactions for C3-Piperidine Linkage

The direct formation of the C3-piperidine bond is a highly efficient strategy for assembling the 3-(piperidin-4-yl)-1H-indole core. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for this transformation. acs.org These reactions typically involve the coupling of a C3-functionalized indole with a suitable piperidine derivative. For instance, the Buchwald-Hartwig amination allows for the formation of C-N bonds between aryl halides and amines. youtube.com In the context of our target scaffold, this could involve the reaction of a 3-haloindole with a piperidine. The use of specific ligands, such as RuPhos and BrettPhos, in combination with a base like lithium bis(trimethylsilyl)amide (LiHMDS), has been shown to be effective for the coupling of 3-halo-2-aminopyridines with various secondary amines, including piperidines, which can be extrapolated to indole systems. nih.gov

Another significant approach is the reductive amination between an indole-3-carbaldehyde or a 3-acylindole and a 4-aminopiperidine (B84694) derivative. This two-step, one-pot process involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the desired amine. youtube.comwikipedia.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough not to reduce the initial carbonyl group. masterorganicchemistry.com

Table 1: Comparison of Coupling Reactions for C3-Piperidine Linkage
Coupling ReactionReactantsCatalyst/ReagentsKey Features
Buchwald-Hartwig Amination 3-Haloindole, PiperidinePd catalyst (e.g., Pd(OAc)2), Ligand (e.g., RuPhos), Base (e.g., LiHMDS)Direct C-N bond formation; high functional group tolerance. acs.orgnih.gov
Reductive Amination Indole-3-carbaldehyde/3-acylindole, 4-AminopiperidineReducing agent (e.g., NaBH3CN, NaBH(OAc)3), Mildly acidic conditionsForms the C-N bond via an imine intermediate; often a one-pot procedure. youtube.comwikipedia.orgmasterorganicchemistry.com

Derivatization of Pre-formed Indole or Piperidine Moieties

Indirect routes to the 3-(piperidin-4-yl)-1H-indole scaffold involve the construction of one heterocyclic ring onto the other pre-formed ring. A classic and widely used method is the Fischer indole synthesis. continuuspharma.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which can be formed from the reaction of a substituted phenylhydrazine with a ketone or aldehyde. nih.govrsc.orgnih.gov For the synthesis of a 3-(piperidin-4-yl)-1H-indole, one could envision the reaction of a phenylhydrazine with 4-piperidone. The choice of acid catalyst is crucial and can range from Brønsted acids like HCl and H2SO4 to Lewis acids such as ZnCl2. continuuspharma.com

Alternatively, a pre-formed indole can be functionalized at the C3 position to introduce the piperidine ring. For example, an indole can undergo a Vilsmeier-Haack reaction to introduce a formyl group at the C3 position, yielding an indole-3-carbaldehyde. researchgate.net This aldehyde can then be subjected to a Wittig reaction with a piperidin-4-yl phosphonium (B103445) ylide to form an alkene linkage, which can subsequently be reduced to afford the desired C3-piperidinyl indole. researchgate.netlibretexts.org Another approach involves the Friedel-Crafts acylation of an indole with a suitable piperidine-derived acylating agent, followed by reduction of the resulting ketone.

Table 2: Derivatization Strategies for Indole and Piperidine Moieties
StrategyKey IntermediateSubsequent Reactions
Fischer Indole Synthesis Phenylhydrazone of 4-piperidoneAcid-catalyzed cyclization. continuuspharma.comnih.gov
Vilsmeier-Haack Formylation Indole-3-carbaldehydeWittig reaction followed by reduction. researchgate.netresearchgate.net
Friedel-Crafts Acylation 3-Acylindole derivativeReduction of the ketone.

Synthetic Strategies for this compound

The synthesis of the specifically substituted this compound can be approached through either convergent or divergent strategies, each offering distinct advantages in terms of efficiency and the potential for analog synthesis.

Convergent Synthesis Approaches

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the later stages. For this compound, a convergent approach would typically involve the synthesis of a 5-benzyloxy-substituted indole fragment and a suitable piperidine fragment, followed by their coupling.

For instance, 5-benzyloxyindole can be prepared and then functionalized at the C3 position with a group amenable to coupling with a piperidine derivative. nih.gov A common strategy is the introduction of a carbonyl group at C3, for example, through a Vilsmeier-Haack reaction to give 5-(benzyloxy)-1H-indole-3-carbaldehyde. researchgate.net This aldehyde can then undergo reductive amination with a protected 4-aminopiperidine, followed by deprotection to yield the final product. The synthesis of vilazodone, a structurally related compound, often employs similar convergent strategies. youtube.commasterorganicchemistry.com

Table 3: Example of a Convergent Synthetic Route
StepReactantsProduct
1 5-(Benzyloxy)indole, POCl3, DMF5-(Benzyloxy)-1H-indole-3-carbaldehyde researchgate.net
2 5-(Benzyloxy)-1H-indole-3-carbaldehyde, N-Boc-4-aminopiperidineN-Boc-4-((5-(benzyloxy)-1H-indol-3-yl)methylamino)piperidine
3 N-Boc-4-((5-(benzyloxy)-1H-indol-3-yl)methylamino)piperidineThis compound

Divergent Synthesis from Common Intermediates

A divergent synthesis strategy begins with a common intermediate that can be elaborated into a variety of structurally related analogs. This approach is particularly valuable for generating libraries of compounds for structure-activity relationship (SAR) studies. For the synthesis of this compound and its analogs, a key common intermediate could be a suitably protected 3-(piperidin-4-yl)-1H-indole scaffold.

Starting from a common intermediate like N-Boc-3-(piperidin-4-yl)-1H-indole, various substituents can be introduced onto the indole ring. For example, the 5-position of the indole can be halogenated and then subjected to a palladium-catalyzed coupling reaction with benzyl alcohol to introduce the benzyloxy group. Alternatively, functionalization at the piperidine nitrogen allows for the introduction of a wide range of substituents, leading to a diverse library of analogs. nih.gov This approach allows for the late-stage diversification of the molecular structure, which is highly efficient for exploring the chemical space around the core scaffold. nih.govnih.gov

Green Chemistry Principles and Sustainable Synthetic Methodologies in Indole-Piperidine Chemistry

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like indole-piperidine derivatives to minimize environmental impact. researchgate.net Key aspects include the use of safer solvents, energy-efficient reaction conditions, and the development of catalytic and atom-economical processes.

One promising green approach is the use of mechanochemistry, where reactions are carried out by grinding solids together, often in the absence of a solvent. nih.gov The Fischer indole synthesis, for example, has been successfully performed under mechanochemical conditions, offering a solvent-free and often more efficient alternative to traditional solution-phase methods. nih.gov

The use of water as a solvent is another cornerstone of green chemistry. While the solubility of many organic compounds in water can be a limitation, various techniques have been developed to overcome this, such as the use of co-solvents, phase-transfer catalysts, or performing reactions at elevated temperatures under pressure. The synthesis of 3-substituted indoles has been reported in water, highlighting the potential for greener routes to the indole-piperidine scaffold.

The efficiency and environmental impact of a synthetic route can be quantified using metrics such as the E-factor (Environmental Factor) and Process Mass Intensity (PMI). researchgate.netgreenchemistry-toolkit.org The E-factor is the ratio of the mass of waste to the mass of product, while PMI is the ratio of the total mass of materials used to the mass of the product. continuuspharma.comresearchgate.net Striving for lower E-factors and PMIs is a key goal in developing sustainable synthetic processes. For instance, catalytic reactions generally have lower E-factors than stoichiometric reactions due to the reduced amount of waste generated.

Table 4: Green Chemistry Approaches in Indole Synthesis
Green ApproachDescriptionExample ApplicationGreen Metrics Improvement
Mechanochemistry Solvent-free or low-solvent reactions conducted by grinding. nih.govFischer indole synthesis. nih.govReduced solvent waste, often shorter reaction times.
Aqueous Synthesis Using water as the reaction solvent.Synthesis of 3-substituted indoles.Eliminates the use of hazardous organic solvents.
Catalysis Use of catalytic amounts of reagents instead of stoichiometric amounts.Palladium-catalyzed coupling reactions. acs.orgLower E-factor and PMI due to less waste. researchgate.netgreenchemistry-toolkit.org

Systematic Structural Modifications of the Indole Ring System

The indole nucleus is a privileged scaffold in drug discovery, and its substitution pattern is critical for defining a compound's pharmacological profile. In the context of this compound analogues, modifications at the 5-position and the nature of the linkage at the 3-position are particularly consequential.

Influence of the 5-Benzyloxy Substitution

The oxygen atom of the benzyloxy group is attached directly to the indole's C5 position, allowing it to exert a powerful electronic influence on the aromatic system. Through the mesomeric effect (+M), the oxygen's lone pairs donate electron density into the indole ring, which can be a critical factor in forming hydrogen bonds or other electrostatic interactions with a receptor. researchgate.net Conversely, the oxygen atom also exerts an electron-withdrawing inductive effect (-I), though the mesomeric effect is generally dominant in aromatic systems. researchgate.net This electronic modulation affects the reactivity and binding affinity of the entire indole scaffold. researchgate.netcymitquimica.com

From a steric perspective, the benzyloxy group is a bulky substituent. The benzyl portion is not planar with the indole ring; crystallographic studies of related compounds show that the benzyl group often adopts a synclinal geometry, with a significant dihedral angle relative to the indole plane. nih.gov This fixed, three-dimensional orientation creates a specific volume of occupied space that can either be favorable for fitting into a large hydrophobic pocket of a receptor or cause steric hindrance that prevents optimal binding. The size and orientation of this group are thus key determinants of binding selectivity and potency.

Cleavage of the benzyl ether to yield the corresponding 5-hydroxy analogue (5-hydroxy-3-(piperidin-4-yl)-1H-indole) represents a significant chemical modification. This transformation replaces a large, lipophilic, and non-polar benzyloxy group with a small, polar hydroxyl group that can act as both a hydrogen bond donor and acceptor. Studies on related 5-hydroxy-1H-indole-3-carboxylates have demonstrated that this hydroxyl group can confer potent biological activities, such as anti-HBV activity. nih.gov The presence of the 5-hydroxy group, the core structure of the neurotransmitter serotonin (B10506), often imparts affinity for serotonergic receptors. nih.gov

Substituent (R) at C5Key PropertiesGeneral Impact on Biological InteractionsRelevant Findings
-O-CH₂-Ph (Benzyloxy)Bulky, lipophilic, H-bond acceptorCreates specific steric profile; participates in hydrophobic interactions.The benzyl group adopts a defined 3D geometry relative to the indole ring. nih.gov
-OH (Hydroxy)Small, polar, H-bond donor/acceptorEnables strong polar interactions; often confers affinity for serotonin receptors.5-Hydroxy-1H-indole derivatives can exhibit potent biological activities. nih.gov
-O-CH₃ (Methoxy)Small, moderately polar, H-bond acceptorOffers a less bulky alternative to benzyloxy while retaining the ether oxygen.Used in the synthesis of chiral 3-(piperidin-3-yl)-1H-indole derivatives for receptor binding studies. nih.gov
-F (Fluoro)Small, electronegative, weak H-bond acceptorMinimally alters sterics but significantly changes electronic properties.5-Fluoro-3-(piperidin-3-yl)-1H-indole has been synthesized for SAR studies. nih.gov
-Br (Bromo)Moderately bulky, electronegativeActs as a bioisostere for other groups, modifying size and electronics.5-Bromo-indole derivatives are used to probe SAR in various therapeutic targets. mdpi.com

Role of the 3-Piperidin-4-yl Linkage

The piperidine ring attached at the C3 position of the indole is not merely a linker but a critical structural element that dictates the compound's conformational properties and provides a vector for further chemical modification.

The nitrogen atom of the piperidine ring is a key handle for chemical modification, allowing for the introduction of a wide variety of substituents to probe the space of the receptor's binding pocket. The nature of the group attached to this nitrogen can dramatically influence the compound's affinity, selectivity, and functional activity (e.g., agonist vs. antagonist).

SAR studies have explored numerous modifications at this position:

N-Alkylation: The introduction of alkyl groups, particularly N-benzyl groups, is a common strategy. These modifications can explore hydrophobic pockets in the target protein. researchgate.net

N-Acylation: Attaching acyl groups, such as a benzoyl or an indanylcarbonyl moiety, introduces a carbonyl group that can act as a hydrogen bond acceptor. nih.govresearchgate.net

N-Sulfonylation: Groups like benzylsulfonyl have also been incorporated, which can alter the electronic properties and hydrogen-bonding capacity of the piperidine nitrogen. nih.gov

The tolerance for these modifications is highly dependent on the specific biological target. For some receptors, large, bulky groups on the piperidine nitrogen are well-accommodated and may even enhance activity, while for others, a simple, unsubstituted N-H may be required for optimal interaction. nih.govnih.gov

N-Substituent (R')Compound ClassPotential InteractionsReported Findings
-H (unsubstituted)Secondary AmineActs as H-bond donor; protonated form provides key ionic interaction.Serves as a baseline for SAR studies in many ligand series. nih.govnih.gov
-CH₂-Ph (Benzyl)N-Benzyl PiperidineHydrophobic interactions via the phenyl ring.N-benzyl amides of indole carboxylic acids have been evaluated as enzyme inhibitors. researchgate.net
-C(=O)-Ph (Benzoyl)N-Acyl PiperidineCarbonyl oxygen acts as an H-bond acceptor.1-Benzoyl-3-heterocyclic indole derivatives have been synthesized for biological evaluation. researchgate.net
-C(=O)-IndanylN-Acyl PiperidineH-bond acceptor; bulky hydrophobic group.The structure for 3-[1-(1-Indanylcarbonyl)piperidin-4-yl]-1h-indole is documented. nih.gov
-SO₂-CH₂-Ph (Benzylsulfonyl)N-Sulfonyl PiperidineSulfonyl oxygens are strong H-bond acceptors.A 1-(benzylsulfonyl)piperidin-4-yl indole derivative was identified as a Hedgehog signaling inhibitor. nih.gov

Variations at the Indole Nitrogen (N1)

Modification of the indole nitrogen (N1) has been shown to be a critical determinant of biological activity. The introduction of substituents at this position can influence the compound's electronic properties, conformation, and potential for hydrogen bonding.

Research into N-substituted indole derivatives has demonstrated that even small changes at the N1 position can significantly impact activity. For instance, in a series of indole-based inhibitors, N-acylation with an electron-withdrawing 3-fluorobenzoyl group was found to be crucial for high inhibitory potency against human monoamine oxidase B (MAO-B). researchgate.net This suggests that modulating the electron density of the indole ring system through N1-substitution is a key strategy for enhancing target engagement. researchgate.net

The introduction of a benzyl group at the N1 position is a common strategy in medicinal chemistry to probe for additional binding interactions. In the context of indole-based thiosemicarbazones, N-benzylation was a key step in the synthesis of potent tyrosinase inhibitors. nih.gov While not directly on the this compound scaffold, this highlights the general importance of N1-substituents in orienting the molecule within a binding pocket and establishing favorable interactions.

Furthermore, the synthesis of 5-benzyloxy-3-methyl-1-tosyl-1H-indole showcases that larger substituents like a tosyl group can be accommodated at the N1 position. nih.gov The tolyl ring in this compound orients almost perpendicularly to the indole ring, which could have significant implications for its interaction with a receptor surface. nih.gov

Compound N1-Substituent Target Activity (IC₅₀/Kᵢ)
N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide3-FluorobenzoylMAO-BIC₅₀ = 0.78 µM
5-benzyloxy-3-methyl-1-tosyl-1H-indoleTosyl--

Substitutions on the Benzene Portion of the Indole Nucleus (e.g., C4, C6, C7)

Substitutions on the benzene ring of the indole nucleus offer another avenue for modulating the pharmacological profile of this compound analogues. The electronic nature and steric bulk of these substituents can fine-tune the molecule's properties.

Studies on related indole structures have shown that the position and nature of substituents on the indole's benzene ring are critical. For example, in a series of 5-substituted-indole-2-carboxamides designed as dual epidermal growth factor receptor (EGFR) and cyclin-dependent kinase-2 (CDK2) inhibitors, various substituents at the 5-position led to a wide range of potencies. rsc.org Compounds with a 5-bromo or 5-cyano group exhibited significant antiproliferative activity, with mean GI₅₀ values in the nanomolar range. rsc.org This underscores the importance of the electronic and steric properties of substituents at the C5 position.

Compound Analogue Class Substitution Position Substituent Type Observed Effect
5-substituted-indole-2-carboxamidesC5Bromo, CyanoPotent antiproliferative activity

Modulations within the Piperidine Ring System

The piperidine moiety is a common feature in many biologically active compounds, and its modification is a key strategy in drug design.

Impact of the Piperidine Nitrogen Basicity and Derivatization

The basic nitrogen of the piperidine ring is a crucial feature, often involved in a key salt-bridge interaction with an acidic residue (e.g., aspartate) in the target protein. Its basicity and the nature of its substituents are therefore of paramount importance.

N-alkylation and N-acylation of the piperidine nitrogen can have profound effects on binding affinity. In a series of substituted piperidine naphthamides, a benzyl moiety on the piperidine nitrogen was found to be optimal for favorable interactions with D₄.₂ and 5-HT₂ₐ receptors. nih.gov Increasing the linker length between the phenyl ring and the basic nitrogen generally led to a decrease in affinity for these receptors. nih.gov

In another study on N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid, the introduction of a substituent on the benzyl group influenced the inhibitory activity towards butyrylcholinesterase (BuChE). ptfarm.pl For example, a 3-chloro substitution on the benzyl ring resulted in the highest inhibitory activity towards BuChE in the tested series. ptfarm.pl This indicates that the electronic properties of the N-substituent on the piperidine ring can fine-tune the compound's biological activity.

N-acylation of the piperidine nitrogen has also been explored. In a series of N-acyl-N-phenyl ureas of piperidine, several derivatives showed significant anti-inflammatory activity, comparable to indomethacin (B1671933) in some cases. nih.gov This suggests that the introduction of an acyl group can confer different pharmacological properties to the piperidine-containing scaffold.

Compound Series Piperidine N-Substituent Target Effect on Activity
Substituted piperidine naphthamidesBenzylD₄.₂, 5-HT₂ₐFavorable interaction
N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid3-ChlorobenzylBuChEHighest inhibitory activity in series
N-acyl-N-phenyl ureas of piperidineAcyl-phenyl urea (B33335)Inflammatory targetsSignificant anti-inflammatory activity

The protonation state of the piperidine nitrogen at physiological pH is critical for its ability to form ionic interactions with target receptors. The basicity of the nitrogen determines the extent of protonation. While direct studies on the protonation state of this compound are not detailed in the search results, the importance of this feature is well-established in medicinal chemistry.

The protonated form of a piperidine nitrogen is often essential for forming a salt bridge with an aspartate residue in the binding site of many G-protein coupled receptors (GPCRs), such as serotonin and dopamine (B1211576) receptors. The influence of the N-atom position on the photodynamics of protonated azaindoles has been studied, highlighting how the location of a nitrogen atom within a heterocyclic system affects its electronic properties upon protonation. rsc.org While this study is on a different scaffold, it underscores the sensitivity of the electronic structure to protonation, which in turn would affect intermolecular interactions.

Substitutions on the Piperidine Carbon Framework

Modifying the carbon framework of the piperidine ring can introduce steric bulk, alter the ring's conformation (e.g., chair vs. boat), and introduce new points of interaction with the target protein.

In the development of 5-HT₄ receptor agonists, a series of novel benzamide (B126) derivatives with substituted piperidines were synthesized. nih.gov The SAR of these analogues was examined, leading to the identification of compounds with potent prokinetic activities. This demonstrates that substitutions on the piperidine ring are a viable strategy for optimizing the pharmacological profile of piperidine-containing compounds.

Furthermore, studies on N-acyl-N-phenyl ureas of substituted piperidines, including 2-ethyl-, 3-methyl-, 4-methyl-, 4-phenyl-, and cis-2,6-dimethyl-piperidine, revealed that these substitutions significantly influenced the anti-inflammatory activity. nih.gov For instance, certain derivatives of 2-ethyl-, 3-methyl-, and 4-phenylpiperidine (B165713) displayed activity comparable to indomethacin. nih.gov This highlights that both the position and nature of the substituent on the piperidine carbon framework are critical for biological activity.

Piperidine Analogue Class Substitution on Carbon Framework Observed Pharmacological Activity
Benzamide derivativesVarious substitutionsPotent 5-HT₄ agonism and prokinetic effects
N-acyl-N-phenyl ureas2-ethyl, 3-methyl, 4-methyl, 4-phenyl, cis-2,6-dimethylSignificant anti-inflammatory activity

Stereochemical Aspects and Chirality in Biological Recognition

Chirality plays a pivotal role in the interaction of drug molecules with their biological targets, which are themselves chiral entities such as proteins and nucleic acids. In the context of this compound analogues, the presence of stereogenic centers can lead to enantiomers with markedly different pharmacological profiles.

While specific SAR data for the enantiomers of this compound are not extensively available in publicly accessible literature, studies on closely related chiral 3-(piperidin-3-yl)-1H-indole derivatives provide valuable insights into the importance of stereochemistry in this class of compounds. For instance, the synthesis and characterization of enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives have been accomplished, allowing for the investigation of their differential interactions with biological targets. mdpi.comnih.gov

The absolute configuration of these chiral piperidinyl-indole derivatives is a critical determinant of their biological activity. The conformational constraint imposed by the piperidine ring, and its orientation relative to the indole core, dictates how the molecule fits into the binding pocket of a receptor or enzyme. It has been demonstrated that constraining the conformation of the aminoethyl side chain in related tryptamine (B22526) derivatives can enhance both biological activity and metabolic stability. nih.gov

In the synthesis of chiral 3-(piperidin-3-yl)-1H-indole analogues, diastereomeric intermediates are often formed and subsequently separated to yield the pure enantiomers. The characterization of these stereoisomers using techniques like X-ray crystallography is essential to unequivocally determine their absolute configuration. mdpi.comnih.gov For example, in a study on 5-substituted-3-(piperidin-3-yl)-1H-indoles, the (R) and (S) enantiomers were successfully separated and their configurations assigned, paving the way for evaluating their stereoselective biological activities. mdpi.comnih.gov

The following table illustrates the types of chiral analogues that have been synthesized in related series, which serves as a model for the potential stereochemical diversity in the this compound series.

Compound IDR-group (at indole-5)Stereochemistry
1a HRacemic
(R)-10a HR
(S)-11a HS
1b FRacemic
(R)-10b FR
(S)-11b FS
1c OCH₃Racemic
(R)-10c OCH₃R
(S)-11c OCH₃S

This table is based on data for 3-(piperidin-3-yl)-1H-indole analogues and is presented to illustrate the principles of stereochemical variation. mdpi.comnih.gov

The differences in the spatial arrangement of substituents in enantiomers can lead to one being significantly more active than the other (the eutomer), while the other may be less active or even inactive (the distomer). This highlights the necessity of synthesizing and testing optically pure isomers in drug discovery programs involving the this compound scaffold.

Linker Modifications and their Role in Spacing and Orientation

While systematic studies on linker modifications for the specific this compound scaffold are not widely reported, research on related indole-piperidine derivatives has shown that even subtle changes to the linker can lead to significant variations in potency and selectivity. For instance, in a series of 3-(3-(piperidin-1-yl)propyl)indoles, the length and composition of the propyl linker were found to be crucial for their activity as 5-HT1D receptor ligands.

The introduction of fluorine into the propyl linker of these compounds was shown to significantly reduce the pKa, which in turn had a beneficial effect on oral absorption. This demonstrates that linker modifications can influence not only the binding affinity but also the pharmacokinetic properties of the molecule.

The following table provides examples of how linker modifications have been explored in related indole-piperidine series to modulate biological activity.

Linker ModificationExample Compound ClassObserved EffectReference
Propyl Linker 3-(3-(Piperidin-1-yl)propyl)indolesEstablished a baseline for 5-HT1D receptor affinity.
Fluorinated Propyl Linker 3-(3-(Fluoropiperidin-1-yl)propyl)indolesReduced pKa, improved oral absorption.
Acyclic Linker Acyclic analogues of 4-azaindole-2-piperidineResulted in a loss of activity, highlighting the importance of the piperidine ring's conformational constraint.

This table is illustrative and draws from research on analogous compound series to highlight the principles of linker modification.

The rigidity of the linker is another important factor. A more rigid linker can pre-organize the molecule into a conformation that is favorable for binding, potentially increasing potency. Conversely, a flexible linker may allow the molecule to adapt to different binding pockets, which could be advantageous for promiscuity or for overcoming resistance mutations. The piperidine ring itself provides a degree of conformational constraint, and its substitution pattern can further influence the orientation of the indole moiety.

Comprehensive SAR Analysis through Multi-Parameter Optimization

The development of a successful drug candidate requires a delicate balance of multiple properties, including potency, selectivity, pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME), and safety. Comprehensive SAR analysis through multi-parameter optimization (MPO) is a strategy employed in modern drug discovery to navigate this complex, multi-dimensional landscape.

For the this compound series, a holistic approach to SAR would involve the simultaneous assessment of how structural modifications impact various parameters. While a specific MPO study for this exact compound is not publicly available, the principles of this approach are broadly applicable.

An MPO strategy would typically involve the generation of a dataset of analogues with diverse substitutions on both the indole and piperidine rings, as well as variations in the linker. These compounds would then be subjected to a battery of in vitro and in silico assays to evaluate key properties.

Key Parameters for MPO in the this compound Series:

Parameter CategorySpecific EndpointsRationale
Potency Target binding affinity (Ki), functional activity (EC50/IC50)To ensure the compound effectively interacts with its intended biological target.
Selectivity Activity against off-targetsTo minimize the potential for side effects.
Pharmacokinetics (ADME) Solubility, permeability, metabolic stability (e.g., in liver microsomes), plasma protein bindingTo ensure the compound can reach its target in the body and has an appropriate duration of action.
Physicochemical Properties Lipophilicity (LogP/LogD), pKa, molecular weightTo guide the optimization of ADME properties and ensure "drug-likeness".
In Silico Predictions Predicted toxicity, hERG inhibition, other safety liabilitiesTo flag potential safety concerns early in the discovery process.

For example, a hypothetical MPO study on this scaffold might reveal that while a particular substituent on the piperidine nitrogen enhances potency, it also leads to poor metabolic stability. An MPO analysis would guide the medicinal chemist to explore alternative substitutions that maintain or improve potency while also enhancing metabolic stability, leading to a more viable drug candidate.

Synergistic Potential of Fused Indole Piperidine Architectures in Ligand Design

The Strategic Union: Exploration of Hybrid Structures in Medicinal Chemistry

The principle of molecular hybridization has become a cornerstone of modern drug discovery. nih.gov This design strategy involves the covalent linking of two or more distinct pharmacophores, which are the specific molecular features responsible for a drug's biological activity, into a single hybrid molecule. nih.gov The goal is to create a new chemical entity with a multi-target profile, potentially leading to enhanced therapeutic efficacy, reduced side effects, and a lower likelihood of developing drug resistance compared to the administration of separate drugs. nih.gov

This approach is not merely a random combination of active fragments but a deliberate design process. nih.gov Researchers carefully select pharmacophores that act on different biological targets involved in a disease's pathology. The resulting hybrid can be either 'cleavable', where the individual pharmacophores are released at the site of action, or 'non-cleavable', where the entire molecule interacts with its targets as a single unit. nih.gov The success of this strategy is evident in the numerous hybrid molecules that have progressed through clinical development, underscoring the innovative power of this approach in generating new drug candidates. nih.gov

A Privileged Scaffold: Significance of the this compound Motif in Novel Chemical Entity Research

The this compound motif is a prime example of a "privileged structure" in medicinal chemistry. This term refers to a molecular framework that is capable of binding to multiple, distinct biological targets, making it a fertile ground for the development of new therapeutics. researchgate.net This particular scaffold is a hybrid of an indole ring and a piperidine ring, both of which are independently recognized for their significant presence in a vast number of biologically active compounds.

The indole nucleus is a fundamental component of many natural and synthetic molecules with a wide array of pharmacological activities, including anticancer and antimicrobial effects. mdpi.comresearchgate.net Similarly, the piperidine ring is a common feature in many central nervous system drugs and other therapeutic agents. researchgate.netresearchgate.net The combination of these two rings into the this compound structure creates a unique three-dimensional arrangement that can be further modified to fine-tune its interaction with specific biological targets.

The benzyloxy group at the 5-position of the indole ring offers a site for metabolic modification and can influence the compound's pharmacokinetic properties. Research into related structures has shown that modifications to this part of the molecule can significantly impact biological activity. For instance, derivatives of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide have been explored as potential inhibitors of the MEK signaling pathway, which is crucial in cancer development. nih.gov

The piperidin-4-yl substituent at the 3-position of the indole provides a basic nitrogen atom, which can be crucial for receptor binding and can influence the compound's solubility and ability to cross biological membranes. The strategic placement of this group is informed by studies on related indole-piperidine structures, which have been investigated as ligands for various receptors, including serotonin (B10506) receptors. nih.gov For example, research on 3-(3-(piperidin-1-yl)propyl)indoles has highlighted the importance of the piperidine moiety for achieving high affinity and selectivity for the 5-HT1D receptor. nih.gov

The potential of this scaffold is further underscored by the development of novel indole derivatives targeting critical signaling pathways in diseases like cancer. For instance, a novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, has been shown to suppress the Hedgehog signaling pathway, which is implicated in several malignancies. nih.gov This compound demonstrated the ability to overcome drug resistance, highlighting the therapeutic potential of elaborately functionalized indole-piperidine cores. nih.gov

Scope and Research Significance of the Current Analysis

The analysis of this compound and its derivatives holds significant promise for the future of medicinal chemistry. The core structure represents a versatile scaffold that can be systematically modified to develop a library of compounds with diverse pharmacological profiles. The research significance lies in its potential to yield novel chemical entities for a range of therapeutic areas, driven by the proven biological relevance of its constituent indole and piperidine moieties.

The exploration of this scaffold allows medicinal chemists to investigate the structure-activity relationships (SAR) that govern its biological effects. By systematically altering the substituents on the indole and piperidine rings, as well as the benzyloxy group, researchers can optimize the compound's potency, selectivity, and pharmacokinetic properties. This iterative process of design, synthesis, and biological evaluation is fundamental to the discovery of new and improved medicines.

The following table provides examples of related indole and piperidine derivatives and their documented biological targets, illustrating the rich pharmacological landscape that the this compound scaffold is poised to explore.

Compound ClassBiological Target/Activity
Indole-based hybridsAnticancer activity mdpi.com
3-(3-(Piperidin-1-yl)propyl)indoles5-HT1D receptor ligands nih.gov
2,6-bis-(1H-indol-3-yl)-piperidin-4-one derivativesAntimicrobial activity researchgate.net
Substituted Indole derivativesHedgehog signaling pathway inhibitors nih.gov
N-(benzyloxy)-pyrazole-carboxamidesMEK inhibitors nih.gov
Substituted Indole derivativesThyroid hormone receptor β agonists nih.gov

The continued investigation into the this compound motif is a testament to the enduring power of rational drug design and the strategic use of privileged structures. This line of inquiry is expected to contribute significantly to the pipeline of novel therapeutics, addressing unmet medical needs and advancing the frontiers of medicinal science.

Computational and in Silico Methodologies for Characterization and Optimization

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR models have been developed or published that include 5-(Benzyloxy)-3-(piperidin-4-yl)-1H-indole in their training or test sets to correlate its structural features with a specific biological activity.

Development of Predictive Models for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational drug design. inderscienceonline.comacs.org For this compound and its analogs, the development of robust QSAR models can provide significant insights into the structural requirements for their biological activity. These models establish a mathematical correlation between the chemical structures of a series of compounds and their experimentally determined biological activities.

The general workflow for developing a predictive QSAR model for a series of indole-piperidine derivatives would involve the following steps:

Data Set Curation: A dataset of compounds with a shared structural scaffold, including this compound, and their corresponding biological activity data (e.g., IC50 or Ki values) against a specific biological target would be compiled.

Molecular Descriptor Calculation: A wide array of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties.

Model Building: Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like random forest and support vector machines, a mathematical model is constructed that relates the descriptors to the biological activity. plos.org

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and generalizability.

While specific QSAR models for this compound are not extensively reported in publicly available literature, studies on similar indole (B1671886) and piperidine (B6355638) derivatives have demonstrated the utility of this approach. For instance, QSAR studies on indole derivatives as phosphodiesterase IV inhibitors and CCR5 antagonists have successfully identified key determinants of activity. inderscienceonline.comnih.gov These studies often highlight the importance of specific substitutions on the indole ring and the nature of the piperidine moiety in modulating biological potency.

Table 1: Representative Molecular Descriptors for QSAR Modeling

Descriptor ClassExamplesDescription
Constitutional Molecular Weight, Number of H-bond donors/acceptorsBasic molecular properties derived from the molecular formula.
Topological Wiener Index, Kier & Hall Shape IndicesNumerical values derived from the 2D representation of the molecule.
Geometrical Molecular Surface Area, Molecular Volume3D properties of the molecule.
Electronic Dipole Moment, HOMO/LUMO energiesProperties related to the electron distribution in the molecule.
Hydrophobic LogPA measure of the molecule's lipophilicity.

Identification of Structural Descriptors Correlating with Activity

The true value of a QSAR model lies in its ability to identify the specific structural descriptors that have the most significant impact on biological activity. For this compound, identifying these descriptors is crucial for guiding the rational design of more potent and selective analogs.

Based on studies of related indole-piperidine compounds acting on various biological targets, several structural features and their corresponding descriptors are likely to be important:

The Indole N-H: The hydrogen bond donor capability of the indole N-H group is often a critical interaction point with target proteins. Descriptors related to hydrogen bonding potential would be significant.

The 5-Benzyloxy Group: The size, shape, and electronic nature of the benzyloxy substituent at the 5-position of the indole ring can influence binding affinity and selectivity. Steric (e.g., molar refractivity) and hydrophobic (e.g., fragmental logP) descriptors for this group would likely correlate with activity.

The Piperidine Moiety: The basicity (pKa) of the piperidine nitrogen is a key factor in its interaction with acidic residues in a receptor's binding pocket. Electronic descriptors and pKa values are therefore critical. The substitution pattern on the piperidine ring can also impact activity. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide a more detailed, three-dimensional understanding of these structure-activity relationships. nih.govnih.govresearchgate.net These methods generate contour maps that visualize regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity. For this compound, a 3D-QSAR study would likely highlight the importance of the electrostatic potential around the piperidine nitrogen and the steric and hydrophobic contributions of the benzyloxy group.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. nih.gov For this compound, a pharmacophore model can be developed based on its structure and the structures of other known active compounds with a similar mechanism of action.

A hypothetical pharmacophore for a series of indole-piperidine derivatives might include:

A hydrogen bond donor feature corresponding to the indole N-H.

A hydrogen bond acceptor feature, which could be an atom within the benzyloxy group or another substituent.

An aromatic feature representing the indole ring system.

A positive ionizable feature for the protonated piperidine nitrogen.

A hydrophobic feature associated with the benzyl (B1604629) group.

Once a pharmacophore model is established and validated, it can be used as a 3D query in virtual screening campaigns to search large chemical databases for novel compounds that match the pharmacophoric features. nih.govnih.govresearchgate.net This approach allows for the rapid identification of structurally diverse molecules that have a high probability of being active at the target of interest.

Virtual screening can be a highly effective strategy for expanding the chemical space around the this compound scaffold and identifying new lead compounds with potentially improved properties. frontiersin.orgjocpr.com

Quantum Chemical Calculations for Electronic Property Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of a molecule. nih.gov For this compound, these calculations can elucidate key electronic properties that govern its behavior and interactions with biological targets. researchgate.netmdpi.com

Assessment of Electrostatic Potentials and Frontier Molecular Orbitals

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. rsc.orgrsc.org The MEP map of this compound would likely show a region of negative potential (electron-rich) around the oxygen atom of the benzyloxy group and a region of positive potential (electron-poor) around the indole and piperidine N-H protons. These regions are indicative of sites for electrophilic and nucleophilic attack, respectively, and can guide the understanding of intermolecular interactions.

Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also critical in determining a molecule's reactivity and electronic properties. nih.govnih.gov

HOMO: Represents the ability of a molecule to donate an electron. For this compound, the HOMO is likely to be localized on the electron-rich indole ring system.

LUMO: Represents the ability of a molecule to accept an electron. The LUMO may be distributed over the indole and benzyloxy moieties.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Table 2: Key Electronic Properties from Quantum Chemical Calculations

PropertyDescriptionRelevance to this compound
Molecular Electrostatic Potential (MEP) Visualizes the charge distribution on the molecular surface.Identifies regions for electrostatic interactions with a receptor.
HOMO Energy Energy of the highest occupied molecular orbital.Relates to the molecule's ability to donate electrons in interactions.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap Energy difference between HOMO and LUMO.Indicates chemical reactivity and stability.

Influence of Electronic Properties on Receptor Interaction

The electronic properties of this compound, as determined by quantum chemical calculations, have a profound influence on its interaction with a biological receptor.

Electrostatic Interactions: The MEP surface can predict how the molecule will orient itself within a binding pocket to maximize favorable electrostatic interactions. The positive potential around the piperidine nitrogen would favor interaction with negatively charged residues like aspartate or glutamate, while the negative potential of the benzyloxy oxygen could interact with hydrogen bond donors in the receptor.

Charge Transfer: The HOMO and LUMO energies can provide insights into charge transfer interactions between the ligand and the receptor. For instance, the indole ring, with its high HOMO energy, could participate in π-π stacking or cation-π interactions with aromatic residues in the binding site.

Polarizability: The distribution of electron density, as calculated by quantum mechanics, determines the molecule's polarizability, which in turn influences its ability to engage in van der Waals and other non-covalent interactions that are crucial for stable binding.

Future Research Directions and Unexplored Avenues for 5 Benzyloxy 3 Piperidin 4 Yl 1h Indole

Development of Next-Generation Synthetic Methodologies

The advancement of novel therapeutics is intrinsically linked to the efficiency and versatility of chemical synthesis. For 5-(Benzyloxy)-3-(piperidin-4-yl)-1H-indole, future research should focus on developing more streamlined, cost-effective, and sustainable synthetic routes. Traditional methods for creating such molecules can be lengthy and rely on harsh conditions or expensive precious metals. news-medical.net

Modern organic chemistry offers several promising avenues. nih.gov Key areas for development include:

Catalytic Hydrogenation: Developing novel catalysts, such as heterogeneous cobalt catalysts on titanium nanoparticles, could enable acid-free hydrogenation of pyridine (B92270) precursors to piperidines under milder conditions, even in aqueous solvents. nih.gov

Radical-Mediated Cyclization: Exploring radical intramolecular cyclization of linear amino-aldehydes or through 1,6-hydrogen atom transfer presents an alternative pathway to construct the piperidine (B6355638) ring. mdpi.com

Biocatalysis and C-H Activation: A cutting-edge, two-stage process combining biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling could revolutionize the synthesis of complex piperidines. news-medical.net This method uses enzymes to selectively install functional groups, offering a more efficient and sustainable route to previously inaccessible or prohibitively expensive molecules. news-medical.net

These next-generation strategies could significantly reduce the number of synthetic steps, improve yields, and allow for the creation of a more diverse library of derivatives for structure-activity relationship (SAR) studies.

Synthetic StrategyPotential AdvantagesRelevant Research Area
Advanced Catalytic Hydrogenation Use of greener solvents (e.g., water), avoidance of harsh acidic conditions, improved selectivity. nih.govDevelopment of novel non-precious metal catalysts (e.g., cobalt-based). nih.gov
Radical-Mediated Cyclization Formation of the piperidine ring from linear precursors, offering alternative disconnection approaches. mdpi.comCobalt-catalyzed cyclization of amino-aldehydes, C-H amination via 1,6-hydrogen atom transfer. mdpi.com
Biocatalysis & C-H Functionalization High selectivity, reduced reliance on precious metals, access to complex 3D molecules, fewer synthetic steps. news-medical.netCombining enzymatic C-H oxidation with modern cross-coupling reactions. news-medical.net

Design of Multi-Target Directed Ligands Incorporating the Indole-Piperidine Core

Complex diseases like Alzheimer's are multifactorial, making the "one molecule, one target" approach often insufficient. acs.org The strategy of creating Multi-Target Directed Ligands (MTDLs), where a single molecule interacts with multiple pathological targets, is a promising paradigm. nih.gov The this compound scaffold is an ideal starting point for MTDL design due to its structural components. The benzylpiperidine moiety is reminiscent of the Alzheimer's drug donepezil, a known acetylcholinesterase (AChE) inhibitor, while the indole (B1671886) core is present in various anti-inflammatory and neuroprotective agents. tandfonline.comresearchgate.net

Future MTDL design could focus on concurrently modulating several key targets implicated in neurodegeneration:

Cholinesterases (AChE and BuChE): Inhibition of these enzymes increases acetylcholine (B1216132) levels in the brain, a primary strategy in Alzheimer's treatment. nih.gov

Beta-Secretase 1 (BACE1): Inhibiting BACE1 can reduce the production of amyloid-beta (Aβ) peptides, which form the characteristic plaques in Alzheimer's brains. nih.govnih.gov

Monoamine Oxidases (MAO-A and MAO-B): The hyperactivity of MAO-B in particular leads to increased oxidative stress, and its inhibition is considered a valuable strategy for neuroprotection. acs.org

Amyloid-Beta Aggregation: Designing molecules that can directly inhibit the self-aggregation of Aβ peptides is another critical therapeutic angle. tandfonline.comresearchgate.net

By strategically modifying the this compound core, researchers can create novel compounds that offer a synergistic therapeutic effect, potentially leading to more effective disease-modifying treatments. tandfonline.com

Advanced Mechanistic Studies at the Molecular and Subcellular Levels

A deep understanding of how a compound interacts with its biological targets is crucial for optimizing its efficacy and safety. For this compound and its derivatives, future research must move beyond simple inhibition assays to advanced mechanistic studies.

At the molecular level, this involves using techniques like X-ray crystallography and computational molecular docking to visualize the precise binding interactions within the active sites of target proteins. For instance, studies on related indole-based inhibitors have shown that interactions with specific amino acid residues, such as Tryptophan (Trp86 and Trp286) in human AChE, are critical for activity. acs.org A key area of investigation for AChE inhibitors is the peripheral anionic site (PAS), which is implicated in accelerating the formation of amyloid fibrils. nih.gov Understanding how the indole-piperidine scaffold engages with both the catalytic active site and the PAS could guide the design of superior dual-function inhibitors. nih.gov

At the subcellular level, research should investigate how these compounds affect cellular pathways, such as neuroinflammation. For example, some indole derivatives have been shown to suppress the production of pro-inflammatory cytokines like IL-1β. tandfonline.com Investigating these effects in relevant cell models, like the SH-SY5Y neuroblastoma cell line, can provide crucial insights into their neuroprotective properties. nih.gov

Leveraging Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

For the this compound scaffold, AI and ML can be applied in several key areas:

High-Throughput Virtual Screening (HTVS): ML models can screen massive virtual libraries of indole-piperidine derivatives to prioritize compounds with the highest probability of being active against desired targets. nih.govmdpi.com

Predictive Modeling: AI algorithms can be trained to predict the physicochemical properties (e.g., solubility, bioavailability) and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles of new derivatives, helping to identify candidates with better drug-like properties early in the process. researchgate.netmdpi.com

De Novo Drug Design: Generative AI models can design entirely new molecules based on the indole-piperidine core that are optimized for specific properties, such as high binding affinity for multiple targets. nih.gov

Structure-Activity Relationship (SAR) Exploration: AI can analyze SAR data to uncover complex relationships between chemical structures and biological activities that may not be apparent to human researchers, guiding more effective lead optimization. researchgate.net

By integrating AI and ML, researchers can explore the chemical space around the indole-piperidine core more efficiently, reducing the time and cost associated with identifying promising new chemical entities. nih.govnih.gov

AI/ML ApplicationObjectivePotential Impact
High-Throughput Virtual Screening Prioritize compounds from large virtual libraries for synthesis and testing. nih.govIncreased efficiency and success rate of hit identification. nih.gov
ADMET & Property Prediction Forecast solubility, toxicity, and other drug-like properties before synthesis. mdpi.comReduced late-stage failures and development costs. researchgate.net
De Novo Design Generate novel molecular structures with optimized, multi-target activity profiles. nih.govAccelerates the design of innovative compounds with desired properties. nih.gov
SAR Analysis Uncover complex relationships between structure and biological function to guide optimization. researchgate.netMore efficient and targeted lead optimization cycles.

Exploration of Novel Biological Targets for Indole-Piperidine Derivatives

While much of the focus for indole-piperidine scaffolds has been on neurodegenerative diseases, their structural features suggest potential activity against a much broader range of biological targets. mdpi.com Future research should aim to explore these untapped therapeutic areas.

Promising novel applications include:

Antibacterial Agents: Recent studies have shown that certain indole-piperazine derivatives exhibit significant efficacy against both Gram-positive and Gram-negative bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The indole-piperidine core could serve as a new scaffold for developing novel antimicrobials to combat growing antibiotic resistance. nih.govbioworld.com

Anticancer Agents: The indole scaffold is a core component of numerous natural and synthetic compounds with anticancer activity. mdpi.com These molecules have been shown to target a variety of proteins involved in cancer progression, such as protein kinases, topoisomerases, and microtubules. mdpi.com Screening this compound derivatives against a panel of cancer-related targets could uncover new leads for oncology.

Anti-inflammatory Agents: Beyond the neuroinflammation associated with Alzheimer's, the indole core is found in established anti-inflammatory drugs like indomethacin (B1671933). tandfonline.com Exploring the potential of this scaffold to modulate key inflammatory pathways, such as COX-2 inhibition, could lead to new treatments for a range of inflammatory conditions. researchgate.net

Challenges and Opportunities in Translating Research Findings into New Chemical Entities

The path from a promising laboratory compound to an approved drug—a new chemical entity (NCE)—is fraught with challenges. The probability of a compound successfully navigating clinical trials is low, with oncology drugs having a success rate as low as 3.4%. researchgate.net

Challenges:

Scalable Synthesis: Developing a synthetic route that is not only efficient in the lab but also safe, cost-effective, and scalable for industrial production is a major hurdle. news-medical.net

Target Validation and Off-Target Effects: Ensuring that a compound engages its intended target(s) effectively in a complex biological system while minimizing off-target effects that could lead to toxicity is critical.

Pharmacokinetics and Bioavailability: A compound must possess suitable ADMET properties to ensure it can reach its target in the body at a therapeutic concentration.

The "Valley of Death": Securing funding and resources to move a compound from preclinical research to early-stage clinical trials is a significant barrier for many promising discoveries.

Opportunities:

Privileged Scaffold: The indole-piperidine core is a well-established "privileged structure" found in numerous approved drugs and bioactive compounds, which can de-risk the development process. nih.govmdpi.com

Technological Advancement: Innovations in synthesis, such as biocatalysis, can make manufacturing more efficient and sustainable. news-medical.net

AI-Driven Optimization: The use of AI can significantly improve the prediction of clinical trial outcomes and help optimize candidates for success, thereby reducing the high failure rates. nih.gov

Multi-Target Approach: For complex diseases, MTDLs represent a significant opportunity to develop more efficacious therapies than single-target agents, addressing a clear unmet medical need. tandfonline.com

Successfully navigating these challenges while leveraging the inherent opportunities will be key to translating the scientific potential of this compound into tangible therapeutic benefits.

Q & A

Q. What are the established synthetic routes for 5-(Benzyloxy)-3-(piperidin-4-yl)-1H-indole?

Methodological Answer: The compound is synthesized via condensation reactions using intermediates such as 3-formyl-1H-indole derivatives. A common approach involves refluxing 3-formyl-1H-indole-2-carboxylic acid with piperidine derivatives in acetic acid with sodium acetate as a catalyst (2.5–3 hours, 20 mL solvent) . Alternative routes include alkylation of 5-(benzyloxy)indole-3-glyoxylamide intermediates under basic conditions, as reported in biochemical intermediate synthesis .

Q. How should researchers characterize the compound’s structural integrity?

Methodological Answer:

  • X-ray crystallography for absolute configuration determination, as demonstrated for analogous piperidinyl-indole structures .
  • NMR spectroscopy : 1H-NMR (δ 7.40–8.34 ppm for aromatic protons) and 13C-NMR (115–138 ppm for aromatic carbons) align with indole-piperidine scaffolds .
  • Mass spectrometry : Expected molecular ion [M+H]+ at m/z ~347 (C20H20N2O2) .

Q. What solvents are optimal for solubility testing?

Methodological Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane). For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in aqueous buffers (pH 6.5–7.4) to avoid precipitation .

Q. What storage conditions ensure compound stability?

Methodological Answer: Store lyophilized powder at 2–8°C in airtight, light-protected containers. For solutions, use inert atmospheres (N2/Ar) to prevent oxidation of the benzyloxy group .

Advanced Research Questions

Q. How does the benzyloxy group influence biological activity in structure-activity relationship (SAR) studies?

Methodological Answer: The benzyloxy moiety enhances lipophilicity, improving membrane permeability. In serotonin analogs, replacing this group with methoxy or hydroxyl derivatives reduces activity, as shown in glyoxylamide intermediates . To validate, synthesize analogs (e.g., 5-methoxy or 5-hydroxy derivatives) and compare receptor-binding affinities via radioligand assays.

Q. What advanced analytical methods ensure purity in pharmacokinetic studies?

Methodological Answer:

  • HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient (5→95% over 20 min). Monitor at 254 nm .
  • LC-MS/MS : Quantify plasma concentrations using MRM transitions (e.g., m/z 347→174 for quantification) .

Q. How to resolve contradictions in solubility data across studies?

Methodological Answer: Discrepancies often arise from polymorphic forms or residual solvents. Characterize batches via:

  • DSC/TGA to identify polymorphs.
  • Karl Fischer titration to quantify water content.
  • Standardize solvent removal (e.g., rotary evaporation under reduced pressure) .

Q. What strategies modify the piperidine ring to enhance target selectivity?

Methodological Answer:

  • N-Alkylation : Introduce methyl or benzyl groups to the piperidine nitrogen to alter steric effects.
  • Ring saturation : Compare activity of piperidine vs. tetrahydropyridine derivatives.
  • Substituent positioning : Use regioselective substitution (e.g., 3- vs. 4-piperidinyl) guided by docking studies .

Q. How to troubleshoot low yields in multi-step syntheses?

Methodological Answer:

  • Optimize intermediates: Purify 5-(benzyloxy)indole-3-glyoxylamide via recrystallization (acetic acid) before coupling .
  • Monitor reaction progress: Use TLC (silica, ethyl acetate/hexane 3:7) to detect byproducts.
  • Employ microwave-assisted synthesis for time-sensitive steps (e.g., cyclization) .

Q. What structural analogs show promise in overcoming off-target effects?

Methodological Answer:

  • Replace benzyloxy with 4-fluorobenzyl to enhance metabolic stability .
  • Incorporate spiro-piperidine moieties to restrict conformational flexibility and improve selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.